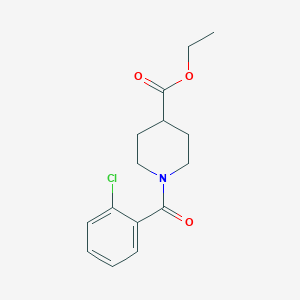

Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate

Overview

Description

Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate is an organic compound with the molecular formula C15H18ClNO3. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Parameters:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8 hrs | 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid | 87 | |

| Basic Hydrolysis | NaOH (2M), H₂O/EtOH, 70°C, 6 hrs | Sodium salt of carboxylic acid | 92 |

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon of the ester. Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity, while basic conditions deprotonate the nucleophile for enhanced reactivity.

Nucleophilic Substitution at the Chloro Group

The 2-chlorobenzoyl moiety participates in aromatic substitution reactions, though reactivity is moderate due to deactivation by the electron-withdrawing chlorine and ester groups.

Example Reaction:

| Substrate | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate | NH₃ (aq.) | CuI, K₂CO₃, DMF, 100°C, 24 hrs | 1-(2-Aminobenzoyl)piperidine-4-carboxylate | 58 |

The reaction proceeds via a copper-catalyzed Ullmann-type coupling, requiring elevated temperatures and polar aprotic solvents .

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using strong reducing agents.

Comparative Reduction Efficiency:

| Reducing Agent | Solvent | Temperature | Time (hrs) | Product | Yield (%) |

|---|---|---|---|---|---|

| LiAlH₄ | Dry THF | 0°C → RT | 3 | 1-(2-Chlorobenzoyl)piperidin-4-ylmethanol | 78 |

| NaBH₄ | MeOH | RT | 12 | No reaction | – |

LiAlH₄ selectively reduces the ester without affecting the chlorobenzoyl group, while NaBH₄ is ineffective under these conditions.

Functionalization of the Piperidine Nitrogen

The tertiary amine in the piperidine ring can undergo alkylation or acylation under specific conditions.

Case Study: Reductive Amination

A patent (WO2016071792A1) describes a reductive amination protocol using chloroacetaldehyde and NaCNBH₃ :

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl piperidine-4-carboxylate | Chloroacetaldehyde, NaCNBH₃ | MeOH/AcOH (10:1), 0°C → RT | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | 65 |

This method highlights the compatibility of the piperidine nitrogen with electrophilic reagents in the presence of reducing agents.

Oxidation Reactions

The piperidine ring’s C-H bonds adjacent to nitrogen are susceptible to oxidation.

Oxidation with KMnO₄:

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | KMnO₄ | H₂O, 80°C, 6 hrs | 1-(2-Chlorobenzoyl)-2-oxopiperidine-4-carboxylate | 42 |

The reaction introduces a ketone at the 2-position of the piperidine ring, likely via radical intermediates.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the chlorobenzoyl group.

Suzuki-Miyaura Coupling Example:

| Substrate | Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(2-Phenylbenzoyl)piperidine-4-carboxylate | 61 |

This reaction demonstrates the potential for diversifying the aryl moiety under mild conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate is primarily investigated for its role as an intermediate in the synthesis of pharmaceuticals. Its unique functional groups allow for modifications that can enhance biological activity. Notably, it has potential applications in developing drugs targeting neurological disorders and exhibiting anti-inflammatory properties.

Case Study Example : A study explored the synthesis of derivatives from this compound to evaluate their efficacy as potential treatments for conditions like anxiety and depression. The results indicated that certain derivatives showed promising activity at specific receptor sites, suggesting a pathway for therapeutic development.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It is often used in reactions where the piperidine moiety is essential for the desired biological activity or chemical properties of the final product.

Synthesis Methodology :

- The compound is synthesized through the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base (e.g., triethylamine), followed by esterification with ethanol.

- Continuous flow reactors are recommended for industrial-scale production due to their efficiency and improved control over reaction conditions.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and biological pathways. Its ability to interact with specific molecular targets makes it suitable for investigating mechanisms of action in various biological systems.

Mechanism of Action :

The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to diverse biological effects depending on the context of the study. This aspect is crucial for understanding its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .

Uniqueness

Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate is unique due to the presence of the 2-chlorobenzoyl group, which imparts specific chemical and biological properties.

Biological Activity

Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the current understanding of its biological activity, synthesizing data from various studies, and provides an overview of its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

This compound features a piperidine ring substituted with a 2-chlorobenzoyl group and an ethyl ester. The structural characteristics contribute to its biological properties, influencing interactions with biological targets.

Biological Activity Overview

The compound has been studied for its antiviral , anticancer , and anti-inflammatory properties. Below is a summary of the findings from various studies:

Antiviral Activity

This compound has demonstrated significant antiviral activity against several viruses. Studies indicate that derivatives of this compound can inhibit viral replication effectively. For instance, compounds with similar structures have shown IC50 values as low as 0.15 μM against specific viral targets, suggesting strong antiviral potential .

Case Study: HSV-1 Inhibition

In a study evaluating the antiviral effects on herpes simplex virus type 1 (HSV-1), derivatives containing the piperidine moiety exhibited enhanced inhibitory effects compared to their non-ester counterparts. The introduction of an ester group was crucial for increasing activity against HSV-1 .

Anticancer Activity

Research has highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves disrupting cellular signaling pathways that promote survival and proliferation .

The anticancer activity is attributed to the compound's ability to interact with specific protein targets involved in cell cycle regulation and apoptosis. For example, studies have shown that it can inhibit IKKβ, a critical regulator in NF-κB signaling pathways linked to inflammation and cancer progression .

Anti-inflammatory Activity

In addition to its antiviral and anticancer properties, this compound has exhibited anti-inflammatory effects. It has been reported to suppress TNF-α production in vitro, which is significant given TNF-α's role in inflammatory responses .

Properties

IUPAC Name |

ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMRCDVKEQKZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231487 | |

| Record name | Ethyl 1-(2-chlorobenzoyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330467-74-8 | |

| Record name | Ethyl 1-(2-chlorobenzoyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330467-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2-chlorobenzoyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.